Fmoc-D-Cys(Ddm)-OH Fmoc-D-Cys(Ddm)-OH
Brand Name: Vulcanchem
CAS No.: 2389078-79-7
VCID: VC11667159
InChI: InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m1/s1
SMILES: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C33H31NO6S
Molecular Weight: 569.7 g/mol

Fmoc-D-Cys(Ddm)-OH

CAS No.: 2389078-79-7

Cat. No.: VC11667159

Molecular Formula: C33H31NO6S

Molecular Weight: 569.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Cys(Ddm)-OH - 2389078-79-7

Specification

CAS No. 2389078-79-7
Molecular Formula C33H31NO6S
Molecular Weight 569.7 g/mol
IUPAC Name (2S)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m1/s1
Standard InChI Key KYSKLLPRLHKYJJ-SSEXGKCCSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Functional Characteristics of Fmoc-D-Cys(Ddm)-OH

Molecular Architecture

Fmoc-D-Cys(Ddm)-OH is characterized by its dual-protection strategy:

  • Fmoc Group: The Fmoc moiety shields the α-amino group during SPPS, enabling sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .

  • Ddm Group: The 4,4′-dimethoxydiphenylmethyl group protects the thiol side chain, offering stability during coupling and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This group’s steric bulk and electron-donating methoxy substituents enhance its resistance to racemization-inducing side reactions.

The molecular formula of Fmoc-D-Cys(Ddm)-OH is C33H31NO6SC_{33}H_{31}NO_6S, with a molecular weight of 569.67 g/mol. Its chiral center at the cysteine residue is preserved through the D-configuration, which is critical for synthesizing enantiomerically pure peptides .

Mechanistic Role in Racemization Suppression

Cysteine racemization during SPPS occurs via enolization of the activated amino acid intermediate, leading to epimerization at the α-carbon. The Ddm group mitigates this by:

  • Steric Hindrance: Bulky aromatic rings hinder base-mediated deprotonation of the α-hydrogen .

  • Electron Donation: Methoxy groups stabilize the thiol-protecting group, reducing its susceptibility to oxidative or nucleophilic side reactions .

Comparative studies show that Ddm reduces racemization to <1.0% in conventional SPPS and <2.5% under microwave-assisted conditions at 80°C, outperforming the Trt group (8.0% and 26.6%, respectively) .

Synthesis and Coupling Protocols

Synthesis of Fmoc-D-Cys(Ddm)-OH

The synthesis involves sequential protection of D-cysteine:

  • Thiol Protection: Reaction with 4,4′-dimethoxybenzyl chloride in the presence of a base (e.g., DIEA) yields S-Ddm-D-cysteine.

  • Amino Protection: The α-amino group is shielded via Fmoc-Cl under alkaline conditions .

Purification via flash chromatography or recrystallization ensures high enantiomeric excess (>99%), critical for pharmaceutical applications.

Coupling Conditions in SPPS

Fmoc-D-Cys(Ddm)-OH is activated using phosphonium (e.g., HCTU) or uronium (e.g., HATU) reagents with 6-Cl-HOBt as an additive. Optimal results are achieved with:

  • Reagent: HCTU (4 equiv)

  • Base: DIEA (8 equiv)

  • Solvent: DMF or DCM/DMF (1:1) .

A preactivation time of 1 minute minimizes racemization while maintaining coupling efficiency (>95% per cycle) .

Table 1: Racemization Rates of Cysteine Protecting Groups in SPPS

Protecting GroupConventional SPPS (%)Microwave SPPS (50°C) (%)Microwave SPPS (80°C) (%)
Trt8.010.926.6
Ddm0.81.82.5
MBom0.40.81.3
Dpm1.23.04.5
Data sourced from .

Applications in Peptide Science

Disulfide Bond Formation

The Ddm group’s acid-labile nature allows selective deprotection with TFA, enabling controlled oxidation of cysteine thiols to disulfides. This is pivotal for synthesizing peptides like oxytocin and somatostatin analogs, where correct disulfide pairing dictates biological activity .

Therapeutic Peptide Production

Fmoc-D-Cys(Ddm)-OH is employed in manufacturing:

  • Anticancer Peptides: E.g., LHRH analogs requiring strict stereochemical fidelity.

  • Antimicrobial Peptides: Such as defensins, where cysteine residues mediate target binding .

Research Findings and Comparative Analysis

Racemization Under Microwave Conditions

Microwave-assisted SPPS accelerates coupling but exacerbates racemization. As shown in Table 1, Ddm maintains racemization below 2.5% even at 80°C, whereas Trt exceeds 25% under the same conditions . This thermal stability makes Ddm ideal for high-throughput synthesis.

Base and Solvent Optimization

Replacing DIEA with weaker bases (e.g., 2,4,6-trimethylpyridine) further reduces racemization but compromises coupling efficiency. DMF remains the solvent of choice due to its compatibility with Fmoc chemistry .

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